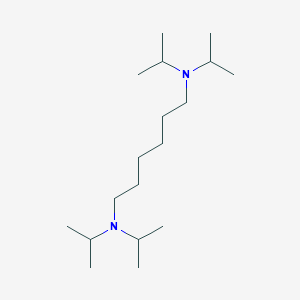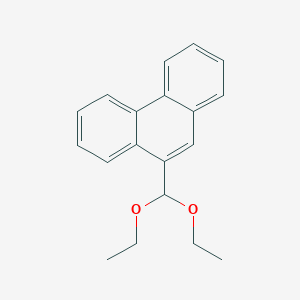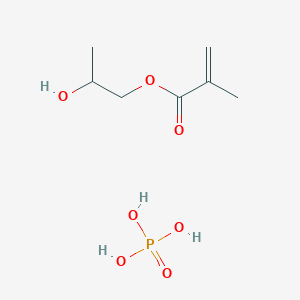
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of 2-propenoic acid and is characterized by the presence of both hydroxypropyl and phosphoric acid groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid typically involves the esterification of 2-propenoic acid with 2-hydroxypropyl alcohol in the presence of a phosphoric acid catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards for purity and performance .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phosphoric acid group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl methacrylate: Similar in structure but lacks the phosphoric acid group.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of hydroxypropyl.
2-Hydroxypropyl acrylate: Similar but with an acrylate group instead of methacrylate.
Uniqueness
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid is unique due to the presence of both hydroxypropyl and phosphoric acid groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable in applications requiring both adhesion and biocompatibility .
Properties
CAS No. |
93615-83-9 |
|---|---|
Molecular Formula |
C7H15O7P |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate;phosphoric acid |
InChI |
InChI=1S/C7H12O3.H3O4P/c1-5(2)7(9)10-4-6(3)8;1-5(2,3)4/h6,8H,1,4H2,2-3H3;(H3,1,2,3,4) |
InChI Key |
HTERRGWTYFKXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(=C)C)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
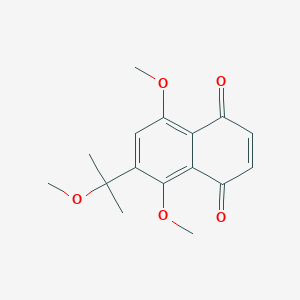
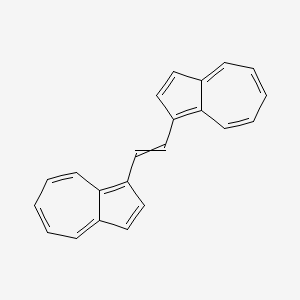
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
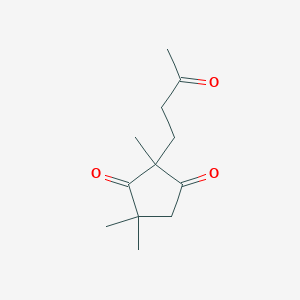

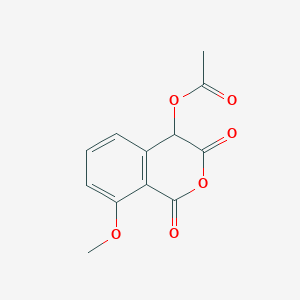
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)

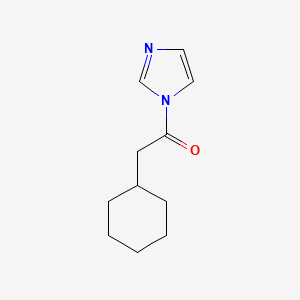
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
